Dmac-pdb

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de DMAC-PDB implica la reacción de N,N-dimetilacetanida con disulfuro de fenilo y cloruro de benzoílo. La reacción típicamente ocurre bajo condiciones anhidras con una base adecuada, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego usando cromatografía en columna para obtener el producto deseado .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue una ruta sintética similar, pero a una escala mayor. El proceso involucra el uso de reactores grandes y sistemas automatizados para controlar las condiciones de reacción con precisión. El proceso de purificación puede implicar múltiples pasos, incluida la cristalización y recristalización, para garantizar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: DMAC-PDB experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El enlace disulfuro en this compound puede reducirse para formar tioles.

Sustitución: El grupo amida en this compound puede sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el ditiotreitol y la tris(2-carboxietil)fosfina se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con el grupo amida bajo condiciones básicas.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Amidas sustituidas.

Aplicaciones Científicas De Investigación

DMAC-PDB tiene una amplia gama de aplicaciones en la investigación científica:

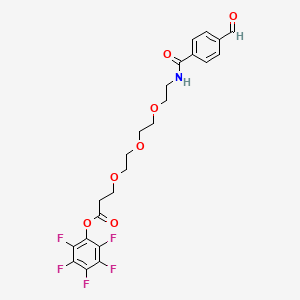

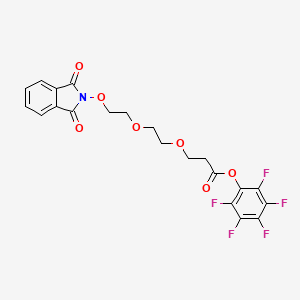

Química: Se utiliza como un conector en la síntesis de moléculas y polímeros complejos.

Biología: Facilita el estudio de las interacciones proteína-proteína al vincular proteínas a marcadores fluorescentes.

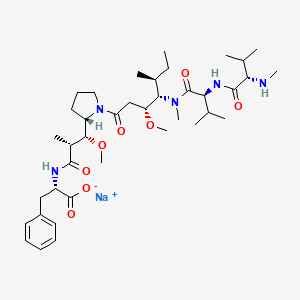

Medicina: Integral en el desarrollo de conjugados anticuerpo-fármaco para la terapia dirigida del cáncer.

Industria: Se utiliza en la producción de materiales y revestimientos de alto rendimiento.

Mecanismo De Acción

DMAC-PDB funciona como un conector escindable en los conjugados anticuerpo-fármaco. Al llegar a las células cancerosas objetivo, el enlace disulfuro en this compound se escinde por agentes reductores intracelulares como el glutatión. Esta escisión libera el fármaco citotóxico, que luego ejerce su efecto sobre las células cancerosas. Los objetivos moleculares incluyen proteínas y enzimas específicas involucradas en las vías de proliferación y supervivencia celular .

Compuestos Similares:

- N,N-dimetilformamida-disulfuro de fenilo benzamida (DMF-PDB)

- N,N-dimetilacetanida-disulfuro de fenilo toluamida (DMAC-PDT)

Comparación: this compound es único debido a su mecanismo de escisión específico y estabilidad bajo condiciones fisiológicas. En comparación con DMF-PDB, this compound tiene una mayor estabilidad y menor toxicidad. DMAC-PDT, por otro lado, tiene un perfil de escisión diferente, lo que hace que this compound sea más adecuado para ciertas aplicaciones terapéuticas .

Comparación Con Compuestos Similares

- N,N-dimethylformamide-phenyl disulfide benzamide (DMF-PDB)

- N,N-dimethylacetamide-phenyl disulfide toluamide (DMAC-PDT)

Comparison: DMAC-PDB is unique due to its specific cleavage mechanism and stability under physiological conditions. Compared to DMF-PDB, this compound has a higher stability and lower toxicity. DMAC-PDT, on the other hand, has a different cleavage profile, making this compound more suitable for certain therapeutic applications .

Propiedades

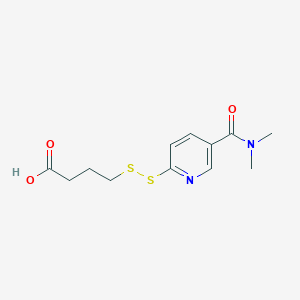

Fórmula molecular |

C12H16N2O3S2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoic acid |

InChI |

InChI=1S/C12H16N2O3S2/c1-14(2)12(17)9-5-6-10(13-8-9)19-18-7-3-4-11(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |

Clave InChI |

BLJGVBXSYKCBFC-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)

![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)

![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)

![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)

![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)

![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)

![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)

![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)